molecular formula C8H8N2O3S B14455846 2-Benzoxazolemethanesulfonamide CAS No. 73101-70-9

2-Benzoxazolemethanesulfonamide

Cat. No.: B14455846
CAS No.: 73101-70-9
M. Wt: 212.23 g/mol
InChI Key: OCBFIYONEZGJAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzoxazolemethanesulfonamide is a heterocyclic compound that features a benzoxazole ring fused with a methanesulfonamide group. This compound is of significant interest due to its diverse applications in medicinal chemistry, pharmaceuticals, and industrial processes. The benzoxazole moiety is known for its stability and biological activity, making it a valuable scaffold in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzoxazolemethanesulfonamide typically involves the condensation of 2-aminophenol with methanesulfonyl chloride under basic conditions. The reaction proceeds as follows:

    Condensation Reaction: 2-aminophenol reacts with methanesulfonyl chloride in the presence of a base such as triethylamine or pyridine to form the desired product.

    Reaction Conditions: The reaction is usually carried out at room temperature or slightly elevated temperatures (25-50°C) to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity. The use of catalysts such as metal catalysts or ionic liquids can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-Benzoxazolemethanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfone derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the sulfonamide group to a sulfonic acid.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed:

    Oxidation Products: Sulfone derivatives.

    Reduction Products: Sulfonic acids.

    Substitution Products: Functionalized benzoxazole derivatives.

Scientific Research Applications

2-Benzoxazolemethanesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its anti-inflammatory and anticancer properties. It has shown promise in inhibiting certain enzymes and pathways involved in disease progression.

    Industry: Utilized in the production of dyes, pigments, and other functional materials due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-Benzoxazolemethanesulfonamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. For example, it may inhibit carbonic anhydrase or dihydropteroate synthetase, leading to antimicrobial effects. The benzoxazole ring allows for π-π stacking interactions with biological targets, enhancing its binding affinity.

Comparison with Similar Compounds

    Benzoxazole: The parent compound, known for its broad range of biological activities.

    Benzimidazole: Another heterocyclic compound with similar structural features and applications in medicinal chemistry.

    Benzothiazole: Shares the benzene ring fused with a heterocyclic ring, used in similar applications.

Uniqueness: 2-Benzoxazolemethanesulfonamide stands out due to the presence of the methanesulfonamide group, which imparts unique chemical reactivity and biological activity. This functional group enhances the compound’s solubility and allows for diverse chemical modifications, making it a versatile scaffold in drug design and industrial applications.

Properties

CAS No.

73101-70-9

Molecular Formula

C8H8N2O3S

Molecular Weight

212.23 g/mol

IUPAC Name

1,3-benzoxazol-2-ylmethanesulfonamide

InChI

InChI=1S/C8H8N2O3S/c9-14(11,12)5-8-10-6-3-1-2-4-7(6)13-8/h1-4H,5H2,(H2,9,11,12)

InChI Key

OCBFIYONEZGJAF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)CS(=O)(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.